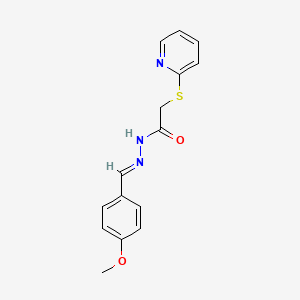

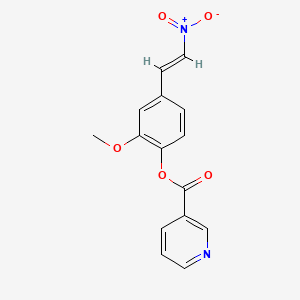

N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide and its derivatives involves starting materials like 4-methoxybenzaldehyde or other relevant aldehydes. The reaction conditions and the choice of precursors significantly influence the yield and purity of the final product. For example, a study by Amr et al. (2016) outlines the synthesis of a derivative using 4-methoxybenzaldehyde, demonstrating the complexity and precision required in such synthetic processes.

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Such compounds have been synthesized and evaluated for their antimicrobial properties in comparison to standard antibiotics (Amr et al., 2016).

Nonlinear Optical Properties

- Nonlinear Optical Studies : Hydrazones, including N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives, show potential in nonlinear optical applications. Investigations into their third-order nonlinear optical properties using techniques like single-beam z-scan with nanosecond laser pulses have indicated their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Studies on the adsorption behavior and inhibition mechanism of N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives on mild steel in hydrochloric acid have been conducted. These compounds are effective corrosion inhibitors, forming a stable adsorption layer on carbon steel and protecting it from corrosion (Cong et al., 2015).

Lipase and α-Glucosidase Inhibition

- Inhibition of Lipase and α-Glucosidase : Research on novel heterocyclic compounds derived from N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has shown significant lipase and α-glucosidase inhibitory activities. This makes them potential candidates for therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Supramolecular Architectures and Hydrogen Bonding

- Supramolecular Architecture and Hydrogen Bonding : Novel pyridine-based hydrazone derivatives of N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibit unique supramolecular architectures due to hydrogen bonding. This study provides insights into their structural stabilization and potential applications in materials architecture (Khalid et al., 2021).

Propriétés

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-7-5-12(6-8-13)10-17-18-14(19)11-21-15-4-2-3-9-16-15/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQYBMCOAPVMSK-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)